2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol typically involves the bromination and fluorination of phenylethanol derivatives. One common method involves the reaction of 2,3-difluorophenylacetic acid with bromine in the presence of a catalyst to yield the desired product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce different alcohols .
Scientific Research Applications
2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone
Uniqueness
2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring. The presence of both bromine and fluorine atoms in distinct positions provides unique reactivity and properties compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C8H7BrF2O |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(2-bromo-3,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2,12H,3-4H2 |
InChI Key |
ZCYLNOXAQHXUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCO)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.